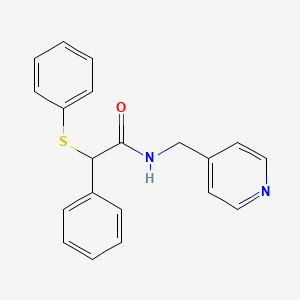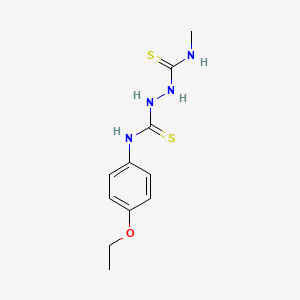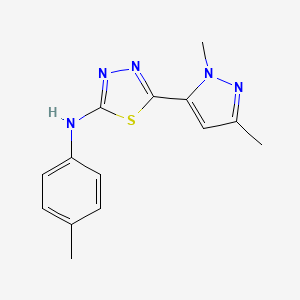![molecular formula C20H18N2O5S B10896972 2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid](/img/structure/B10896972.png)
2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID is a complex organic compound with a molecular formula of C20H18N2O5S This compound is characterized by the presence of a naphthylsulfonyl hydrazone group attached to a phenoxypropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 2-naphthylsulfonyl chloride with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then subjected to a condensation reaction with 4-formylphenoxypropanoic acid under acidic conditions to yield the final product.
The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and various substituted phenoxypropanoic acids.
科学的研究の応用
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the naphthylsulfonyl group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby influencing their function.
類似化合物との比較
Similar Compounds
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID: Similar structure but with an acetic acid backbone.
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)BUTANOIC ACID: Similar structure but with a butanoic acid backbone.
Uniqueness
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthylsulfonyl hydrazone group makes it particularly suitable for applications in medicinal chemistry and drug development.
特性
分子式 |
C20H18N2O5S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
2-[4-[(E)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C20H18N2O5S/c1-14(20(23)24)27-18-9-6-15(7-10-18)13-21-22-28(25,26)19-11-8-16-4-2-3-5-17(16)12-19/h2-14,22H,1H3,(H,23,24)/b21-13+ |
InChIキー |
IXRQBLBZXCUSNC-FYJGNVAPSA-N |
異性体SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-bromo-6-methoxy-4-[(E)-{(2Z)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10896891.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896901.png)


![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896915.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10896920.png)
![3-Cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10896921.png)
![N-(3-chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896928.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896936.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10896943.png)

![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10896966.png)

![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
